molecular formula C19H15ClFN3O4 B1184195 KPHULQQCQATNNA-FGAHCWIFSA-N

KPHULQQCQATNNA-FGAHCWIFSA-N

Cat. No.: B1184195
M. Wt: 403.794
InChI Key: KPHULQQCQATNNA-FGAHCWIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the InChIKey KPHULQQCQATNNA-FGAHCWIFSA-N is a unique chemical entity, though its precise identity cannot be definitively determined from the provided evidence. InChIKeys are universally standardized identifiers for chemical substances, encoding structural features such as atomic connectivity, stereochemistry, and tautomeric states.

Properties

Molecular Formula

C19H15ClFN3O4

Molecular Weight

403.794

InChI

InChI=1S/C19H15ClFN3O4/c1-9-6-14(23-28-9)24-8-19-5-4-13(27-19)15(16(19)18(24)26)17(25)22-10-2-3-12(21)11(20)7-10/h2-7,13,15-16H,8H2,1H3,(H,22,25)/t13-,15?,16?,19-/m0/s1

InChI Key

KPHULQQCQATNNA-FGAHCWIFSA-N

SMILES

CC1=CC(=NO1)N2CC34C=CC(O3)C(C4C2=O)C(=O)NC5=CC(=C(C=C5)F)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

A meaningful comparison requires structural, functional, or bioactivity data for KPHULQQCQATNNA-FGAHCWIFSA-N and its analogs. Unfortunately, the provided evidence lacks relevant chemical or biological information. For instance:

  • (Gamification Study) describes data table schemas unrelated to chemistry or molecular biology .

Hypothetical Comparison Framework (Based on Common Scenarios):

If this compound were a plant-derived secondary metabolite (e.g., a flavonoid or alkaloid), comparisons might include:

Compound Name Structural Class Bioactivity Source Organism Reference
Hypothetical Compound X Flavonoid Antioxidant, anti-inflammatory Arabidopsis thaliana
Hypothetical Compound Y Alkaloid Neuroprotective Catharanthus roseus N/A
This compound Undetermined Undetermined Undetermined N/A

Critical Analysis of Evidence Limitations

The absence of chemical or comparative data in the provided sources highlights critical gaps:

is unrelated to chemistry, focusing instead on gamification and data modeling .

Recommendations for Future Research

To address this knowledge gap, the following steps are advised:

Structural Elucidation : Use spectroscopic methods (NMR, MS) to determine the compound’s structure.

Bioactivity Screening : Compare its pharmacological properties with structurally similar compounds (e.g., via high-throughput assays).

Database Cross-Referencing : Query chemical databases (e.g., PubChem, ChEMBL) using the InChIKey to retrieve existing data.

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